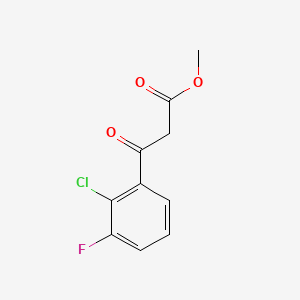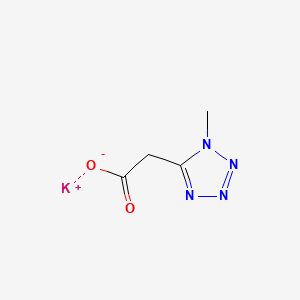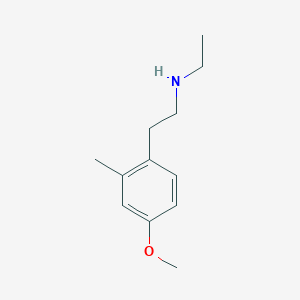
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a methoxy group attached to the aromatic ring. It is a derivative of phenethylamine, which is a common structure in many biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of primary amines. For instance, the reaction of 4-methoxy-2-methylbenzaldehyde with ethylamine under reductive amination conditions can yield the desired product. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the imine intermediate to the amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the efficiency of the reaction. Additionally, the use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Imines, nitriles
Reduction: Secondary or tertiary amines
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used to investigate the interactions between amines and biological receptors, particularly in the context of neurotransmission.
Medicine: Research into its potential therapeutic effects, such as its role as a ligand for specific receptors, can lead to the development of new drugs.
Wirkmechanismus
The mechanism of action of n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the methoxy and ethyl groups can modulate its binding affinity and selectivity for these targets, thereby affecting its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but lacks the ethyl substitution on the nitrogen atom.
3,4-Dimethoxyphenethylamine: Contains two methoxy groups on the aromatic ring but differs in the substitution pattern.
4-Methylphenethylamine: Similar structure but with a methyl group instead of a methoxy group on the aromatic ring
Uniqueness
n-Ethyl-2-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to the combination of its ethyl and methoxy substituents, which can influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
N-ethyl-2-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-4-13-8-7-11-5-6-12(14-3)9-10(11)2/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
ZIXKSLOIRSOBCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC1=C(C=C(C=C1)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
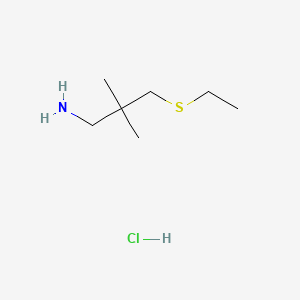
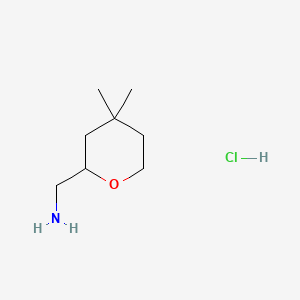
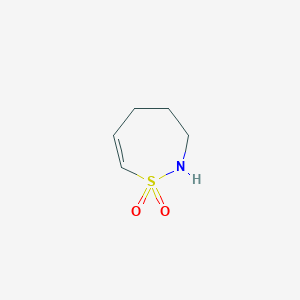
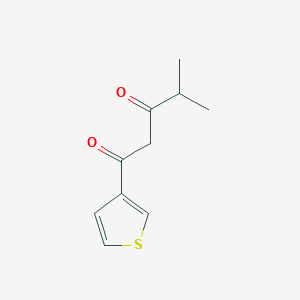
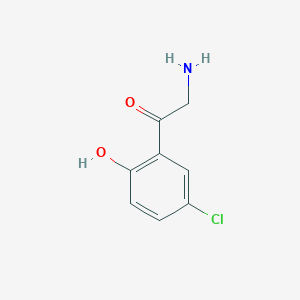
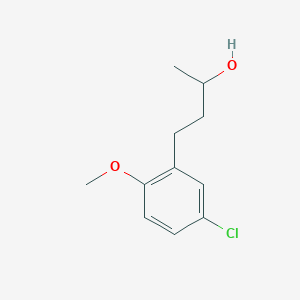
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)

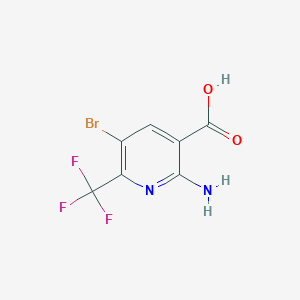
![Methyl[2-(2,4,6-trimethoxyphenyl)ethyl]amine](/img/structure/B13524097.png)
